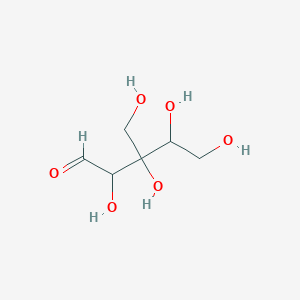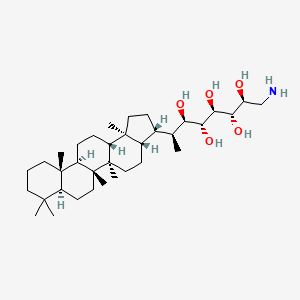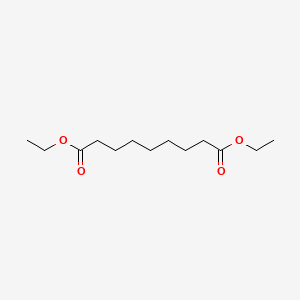
Diethyl azelate
Overview
Description
Diethyl azelate, also known as diethyl nonanedioate or azelaic acid diethyl ester, is a chemical compound with the formula C13H24O4 . It has a molecular weight of 244.3273 .
Synthesis Analysis
Diethyl azelate is formed endogenously from longer chain dicarboxylic acids and omega-oxidation of nonanoic acid . Other precursors of Diethyl azelate are dietary fatty acids, especially oleic acid .Molecular Structure Analysis
The molecular structure of Diethyl azelate is available as a 2D Mol file . It contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
Diethyl azelate exhibits a broad range of immunomodulatory activities in vitro and in vivo, and mitigates insulin resistance . It is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism .Physical And Chemical Properties Analysis
Diethyl azelate has a boiling point of 172 °C at 18 mmHg and a melting point of -16 to -15.8 °C . Its density is 0.973 g/mL at 25 °C .Scientific Research Applications
Immunomodulation
DEA has been identified as a pluripotent immunomodulatory molecule. It exhibits a broad range of immunomodulatory activities both in vitro and in vivo, which includes mitigating insulin resistance . This suggests its potential use as a therapeutic agent in managing conditions associated with immune system dysregulation.
Pharmacology
In pharmacological research, DEA’s non-mutagenic nature and rapid metabolism in biological systems have been noted . Its pharmacokinetic profile, characterized by quick degradation in human saliva and rapid clearance from plasma, indicates its suitability for drug development, particularly where rapid onset and offset of action are desired .
Nutraceuticals
The compound’s properties also extend to nutraceutical applications. DEA’s ability to modulate immune responses positions it as a valuable nutritional supplement, especially in the context of dietary interventions aimed at improving metabolic health and insulin sensitivity .
Cosmetics
In the cosmetic industry, DEA derivatives are explored for their potential in creating bio-based and biodegradable polymers. These polymers can be used as sustainable alternatives for various cosmetic products, contributing to environmentally friendly practices in the industry .
Agriculture
DEA’s role in agriculture stems from its immunomodulatory properties. It can be part of an innate immune response in plants, serving as a signal molecule that activates defensive responses against pathogen infection . This makes it a candidate for developing plant protection agents that enhance crop resilience.
Materials Science
DEA serves as a building block in the polymer industry. Its medium-chain length and the corresponding esters are crucial for creating sustainable and biodegradable materials, which are increasingly important in reducing environmental impact .
Environmental Science
Lastly, DEA’s rapid biodegradation and non-mutagenicity make it an environmentally safe compound. Its use in various industries does not pose a significant threat to ecological systems, aligning with the goals of green chemistry and sustainable development .
Mechanism of Action
Target of Action
Diethyl azelate (DEA) is a derivative of azelaic acid, a naturally occurring dicarboxylic acid found in organisms ranging from plants to humans . DEA exhibits a broad range of immunomodulatory activities in vitro and in vivo .
Mode of Action
It’s known that azelaic acid and its esters, including dea, have immunomodulatory effects . In plants, azelaic acid is a key part of an innate immune response to pathogen infection and serves as a signal that induces the mobilization of salicylic acid, a plant hormone that activates multilevel defensive responses .
Biochemical Pathways
For example, in microalgal-associated bacteria, azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Pharmacokinetics
DEA exhibits rapid hepatic metabolism. It is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes . DEA is also quickly degraded by human saliva in vitro . After oral administration of DEA to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .
Result of Action
It’s known that dea exhibits a broad range of immunomodulatory activities in vitro and in vivo, and mitigates insulin resistance .
Action Environment
It’s known that dea is chemically unstable in hepatocyte culture medium and is quickly degraded by human saliva in vitro , suggesting that DEA’s action, efficacy, and stability could be influenced by the biochemical environment.
Safety and Hazards
properties
IUPAC Name |
diethyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYCPZZIPXILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060783 | |
| Record name | Diethyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624-17-9 | |
| Record name | Diethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL AZELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9QQ39A4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



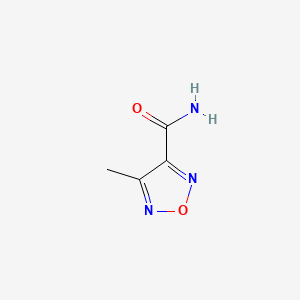







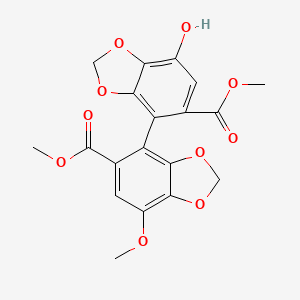
![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)


